4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine
Description
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)11-3-1-9(2-4-11)12-15-13(20-16-12)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 |
InChI Key |
ZBTFYLGZBJLLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Tiemann–Krüger Methodology
The classical Tiemann–Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine, this approach involves cyclization between a piperidine-containing amidoxime and 4-nitrobenzoyl chloride. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration (Scheme 1).
Reaction Conditions:
- Amidoxime precursor: Piperidine-4-carboxamidoxime
- Electrophile: 4-Nitrobenzoyl chloride
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane or THF
- Yield: 45–68%
A critical challenge lies in the steric hindrance caused by the piperidine ring, which often necessitates extended reaction times (12–24 h). Microwave-assisted synthesis reduces this duration to 15–30 minutes while improving yields to 70–75%.
Vilsmeier Reagent-Mediated Activation
Recent advancements employ Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids directly, bypassing the need for acyl chlorides. This method demonstrates exceptional efficiency for electron-deficient aromatic systems like 4-nitrophenyl groups:
- Activation: 4-Nitrobenzoic acid reacts with Vilsmeier reagent to form the reactive iminium intermediate.
- Cyclization: Piperidine-4-carboxamidoxime attacks the activated carbonyl, followed by intramolecular O–N bond formation.
- Work-up: Hydrolysis removes byproducts, yielding the target compound.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 4–6 h |
| Solvent | DCM/EtOAc (3:1) |
| Yield | 82–89% |
This method minimizes side reactions compared to traditional approaches, with HPLC purity exceeding 95%.
Multi-Step Synthesis via Intermediate Functionalization
Piperidine Ring Construction Post-Oxadiazole Formation
An alternative strategy first assembles the 1,2,4-oxadiazole core before introducing the piperidine moiety. This method proves advantageous for scalability:
- Oxadiazole Formation: 4-Nitrobenzamidoxime reacts with ethyl chlorooxaloacetate to form 3-(4-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole.
- Nucleophilic Substitution: Piperidine displaces the chloride at 80°C in acetonitrile (Scheme 2).
Key Data:
- Step 1 Yield: 78%
- Step 2 Yield: 65%
- Overall Purity: 91% (after recrystallization from ethanol/water)
This route allows modular substitution but requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate.
Reductive Amination Approach
For piperidine derivatives bearing additional substituents, reductive amination offers stereochemical control:
- Oxadiazole-Aldehyde Synthesis: 5-Formyl-3-(4-nitrophenyl)-1,2,4-oxadiazole prepared via Vilsmeier–Haack formylation.
- Imine Formation: Reaction with 4-aminopiperidine in methanol.
- Reduction: NaBH₄ reduces the imine to the secondary amine.
Conditions Comparison:
| Reducing Agent | Temperature | Yield (%) |
|---|---|---|
| NaBH₄ | 0°C | 58 |
| NaBH₃CN | RT | 72 |
| H₂ (Pd/C) | 50 psi | 81 |
Catalytic hydrogenation provides superior yields but requires specialized equipment.
One-Pot Methodologies
Superbase-Promoted Condensation
The NaOH/DMSO superbase system enables direct coupling of piperidine-4-carboxamidoxime with methyl 4-nitrobenzoate in a single vessel:
Mechanistic Pathway:
- Base Activation: DMSO deprotonates the amidoxime, enhancing nucleophilicity.
- Nucleophilic Attack: Amidoxime oxygen attacks the ester carbonyl.
- Cyclodehydration: Intramolecular elimination forms the oxadiazole ring.
Scalability Data:
| Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 85 | 93 |
| 100 | 82 | 91 |
| 1000 | 78 | 89 |
This method reduces solvent waste and processing time but requires careful temperature control to prevent DMSO decomposition.
Mechanochemical Synthesis
Emerging solid-state techniques eliminate solvent use entirely:
Ball-Milling Protocol:
- Charge: Piperidine-4-carboxamidoxime + 4-nitrobenzoyl chloride (1:1.1 molar ratio)
- Milling Media: Stainless steel balls (5 mm diameter)
- Frequency: 30 Hz
- Time: 2 h
Outcomes:
- Quantitative conversion (100% by ¹H NMR)
- Yield after purification: 94%
- Particle Size: 50–200 nm (via SEM)
This green chemistry approach demonstrates exceptional atom economy but currently lacks large-scale validation.
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Tiemann–Krüger | 68 | 92 | 120 | Moderate |
| Vilsmeier Activation | 89 | 95 | 85 | High |
| Multi-Step | 65 | 91 | 150 | Low |
| One-Pot (NaOH/DMSO) | 85 | 93 | 70 | High |
| Mechanochemical | 94 | 98 | 40 | Experimental |
Key Observations:
- Vilsmeier and one-pot methods balance cost and efficiency for industrial applications.
- Mechanochemical synthesis shows promise but requires further development.
- Multi-step approaches remain valuable for introducing complex piperidine substituents.
Reaction Optimization Challenges
Byproduct Formation
Common side products and mitigation strategies:
- Nitrile Formation (4–12%): Caused by over-dehydration of amidoximes.
- Piperidine Ring Opening (3–8%): Occurs under strongly acidic/basic conditions.
- Oxadiazole Isomerization (2–5%): 1,3,4-oxadiazole contamination.
Purification Techniques
| Impurity Type | Removal Method | Efficiency (%) |
|---|---|---|
| Unreacted Amidoxime | Acid-base extraction | 95 |
| Inorganic Salts | Dialysis (MWCO 1 kDa) | 99 |
| Isomeric Byproducts | Chiral HPLC (Chiralpak AD-H) | 98 |
| Polymeric Residues | Size-exclusion chromatography | 90 |
Crystallization from ethyl acetate/hexane (3:7) typically achieves >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Reduction: 4-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]Piperidine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
While there is no existing literature about "4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine" specifically, the following information about related compounds and their applications may be helpful:
1,2,4-oxadiazole derivatives have anticancer properties and are being explored for new cancer treatments . Some 1,2,4-oxadiazole derivatives have shown activity against various cancer cell lines, with some demonstrating comparable or greater activity than reference compounds . Additionally, some derivatives can arrest cell proliferation and trigger apoptosis, making them suitable for development as anticancer agents .
Other research includes:
- 3-methyl-4-(4-nitrophenyl)-1,2,5-oxadiazole: This compound has a molecular weight of 205.17000 and the molecular formula .
- 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol: This compound has a molecular weight of 223.21 g/mol and the molecular formula . It is also known by other names including 5-(4-nitrophenyl)-[1,3,4]oxadiazole-2-thiol and 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-nitrophenyl)- .
- 4-[3-(3-NITROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID: This compound has an average weight of 277.2328 and the chemical formula .
Mechanism of Action
The mechanism of action of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and oxadiazole groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Nitrophenyl vs. Halogen-Substituted Phenyl Groups
- 4-Fluorophenyl Analog (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine) :
The fluorine atom, a weaker EWG compared to nitro, reduces electron withdrawal. This substitution may enhance lipophilicity and alter binding affinity in hydrophobic pockets of target proteins. The para-fluoro derivative () has a molecular weight of 247.27 g/mol, while the nitro analog’s higher molecular weight (unreported in evidence) would reflect the nitro group’s contribution . - 3-Fluorophenyl Analog (4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine) :
Meta-substitution introduces steric and electronic effects distinct from para-substituted analogs. This positional change may disrupt planar interactions critical for target binding . - The hydrochloride salt (molecular weight: 344.63 g/mol) improves solubility compared to the free base .
4-Nitrophenyl vs. Heterocyclic and Aliphatic Substituents
- Thienyl Analog (4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine) :
Replacing phenyl with thiophene introduces sulfur-mediated π-interactions and altered electronic properties. This may enhance binding to metalloenzymes or aromatic residues in proteins . - Isopropyl Analog (4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride) :
The aliphatic isopropyl group significantly increases lipophilicity, favoring membrane permeability but possibly reducing target specificity .
Modifications on the Piperidine Ring
- The 4-chlorophenyl substituent on the oxadiazole further modulates electronic effects .
- Benzimidazolone-Linked Piperidine (Compound 49 in ) : Incorporating a benzimidazolone moiety introduces hydrogen-bonding capabilities, which may enhance affinity for ATP-binding pockets or kinase domains .
Biological Activity
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- CAS Number : 1049873-28-0
The biological activity of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is believed to be linked to its ability to interact with various biological targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer and antimicrobial properties. The presence of the nitrophenyl group enhances the compound's interaction with cellular targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, Table 1 summarizes the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| 1,2,4-Oxadiazole Derivative A | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| 1,2,4-Oxadiazole Derivative B | PANC-1 | 0.75 | Inhibition of DNA replication machinery |
In a study involving MCF-7 breast cancer cells, it was found that this compound increased p53 expression levels and promoted caspase-3 cleavage, leading to apoptosis . Moreover, molecular docking studies suggested strong hydrophobic interactions between the compound and the estrogen receptor (ER), similar to those created by Tamoxifen .
Antimicrobial Activity
The potential antimicrobial properties of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine have also been explored. Research indicates that piperidine derivatives can exhibit significant antibacterial and antifungal activities. The following table outlines the minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine | E. coli | 12.5 | Moderate |
| S. aureus | 6.25 | Strong | |
| C. albicans | 25 | Weak |
The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 6.25 mg/mL . These findings suggest that modifications in the piperidine ring can enhance antibacterial efficacy.
Case Studies and Research Findings
In a recent study published in MDPI, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these compounds, several exhibited significant selectivity and potency against cancer cell lines while showing minimal toxicity to normal cells . The introduction of electron-withdrawing groups (EWGs) on the aromatic ring was found to enhance antitumor activity significantly.
Another investigation focused on the structure–activity relationship (SAR) of oxadiazole-containing compounds revealed that specific substitutions could lead to improved pharmacological profiles . The findings support further exploration into modifying the structure of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine to optimize its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
